2-Phenyl Substitution Confers a Lipophilicity Advantage of ΔLogP ≈ 0.42 over the Unsubstituted Benzothiazol-2-yl-acetamidine Scaffold
The target compound exhibits a computed XLogP of 3.3 , reflecting the contribution of the hydrophobic 2-phenyl substituent. In contrast, the unsubstituted comparator N-(1,3-benzothiazol-2-yl)acetamidine (CAS 2254-14-0), which lacks any 2-aryl substitution, has a computed LogP of 2.88 . This represents a ΔLogP of +0.42, which falls within a range known to influence membrane partitioning and oral absorption potential in lead optimization. The increased lipophilicity also distinguishes the compound from the more polar 2-amino-substituted benzothiazole derivatives that are commonly employed in fragment-based screening collections.
| Evidence Dimension | Lipophilicity (computed XLogP / LogP) |
|---|---|
| Target Compound Data | XLogP = 3.3 |
| Comparator Or Baseline | Comparator: N-(1,3-benzothiazol-2-yl)acetamidine (CAS 2254-14-0); LogP = 2.88 |
| Quantified Difference | ΔLogP = +0.42 (target more lipophilic by approximately 0.4 log units) |
| Conditions | Computed physicochemical properties from authoritative database entries; not derived from a single head-to-head experimental measurement |
Why This Matters
This lipophilicity difference is sufficient to alter membrane permeability predictions and LogD-dependent assay behavior, making the target compound a distinct tool for SAR campaigns requiring a specific lipophilicity window.
